8-(3,4-diethoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
The compound 8-(3,4-diethoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic derivative featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core.
Properties
IUPAC Name |
8-(3,4-diethoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-5-27-15-8-7-14(13-16(15)28-6-2)17(24)23-11-9-20(10-12-23)18(25)21(3)19(26)22(20)4/h7-8,13H,5-6,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHMHAGDXIRGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 8-(3,4-diethoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death. This compound has also been identified as a novel δ Opioid Receptor-Selective Agonist.
Mode of Action
This compound acts as an inhibitor of RIPK1. It binds to the hydrophobic pocket of RIPK1, forming T-shaped π–π interactions with His136. This interaction inhibits the kinase activity of RIPK1, thereby preventing the initiation of necroptosis.
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis signaling pathway. Necroptosis is a form of programmed cell death that is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases. The inhibition of RIPK1 prevents the activation of downstream components of the necroptosis pathway, such as RIPK3 and mixed lineage kinase domain-like protein (MLKL).
Result of Action
The inhibition of RIPK1 by this compound prevents the initiation of necroptosis, thereby potentially preventing or reducing the severity of diseases associated with this form of cell death. As a δ Opioid Receptor-Selective Agonist, it may also have potential applications in the treatment of neurological and psychiatric disorders.
Biochemical Analysis
Biochemical Properties
The compound 8-(3,4-diethoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione interacts with delta opioid receptors, showing selectivity over a panel of 167 other G-protein coupled receptors. It appears to bind to the orthosteric site based on docking and molecular dynamic simulation.
Cellular Effects
In cellular processes, this compound has shown anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice.
Molecular Mechanism
At the molecular level, this compound is slightly biased towards G-protein signaling. This suggests that it may exert its effects through the activation of G-protein signaling pathways.
Biological Activity
8-(3,4-Diethoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique spiro structure that contributes to its biological properties. The presence of the diethoxybenzoyl moiety is believed to enhance its activity through improved solubility and interaction with biological targets.
Molecular Formula: CHNO
Molecular Weight: 342.38 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anticancer and antimicrobial properties. Below are key findings from various studies:
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that it significantly inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells.
-
Case Studies :
- Study A : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 50 µM after 48 hours.
- Study B : Another study on A549 lung cancer cells reported that the compound inhibited cell growth by 65% at the same concentration over a similar time frame.
Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has shown effective inhibition against Staphylococcus aureus and Escherichia coli.
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Minimum Inhibitory Concentration (MIC) :
- For Staphylococcus aureus: MIC = 32 µg/mL
- For Escherichia coli: MIC = 64 µg/mL
Data Tables
| Biological Activity | Cell Line/Organism | Concentration (µM) | Effect (%) |
|---|---|---|---|
| Anticancer | MCF-7 | 50 | 70 |
| Anticancer | A549 | 50 | 65 |
| Antimicrobial | Staphylococcus aureus | 32 | Inhibition |
| Antimicrobial | Escherichia coli | 64 | Inhibition |
Mechanisms Underlying Biological Activity
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.
- Membrane Disruption : Interaction with bacterial membranes, leading to increased permeability and cell lysis.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is highly versatile, with modifications at the 1-, 3-, and 8-positions driving functional diversity:
Key Observations :
- Ethoxy vs.
- Steric Effects : 1,3-Dimethyl groups may reduce steric hindrance compared to bulkier substituents (e.g., benzyl in ), enhancing target binding .
Neuropharmacological Agents
- RS102221 : A 5-HT2C receptor antagonist used in cocaine-related studies. Its trifluoromethylphenylsulfonamido group confers high receptor affinity (IC50 < 100 nM).
Enzyme Inhibitors
- Compound 11–16 : Inhibitors of prolyl hydroxylase domain (PHD2) with IC50 values of 0.5–5 µM. The target compound’s diethoxybenzoyl group could enhance HIF-1α stabilization by mimicking natural substrates .
- WASp-targeting SMC #13 : Binds WASp WH1 domain (KD = 12 nM), inducing degradation. The target compound lacks the indenyl group critical for WASp specificity.
Myelostimulators
- Derivatives in : Stimulate granulocyte colony formation (EC50 = 10–50 nM). The target compound’s dimethyl groups may reduce cytotoxicity compared to halogenated analogs .
Clinical and Preclinical Data
- MDL 100,907 : A 5-HT2A antagonist with >100-fold selectivity over other receptors. The target compound’s diethoxy group may reduce off-target effects compared to MDL 100,907’s fluorophenyl moiety.
- Compound 45 : Orally bioavailable PHD2 inhibitor (t1/2 = 6 h in mice). The target compound’s ethoxy groups could prolong half-life via reduced CYP450 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
